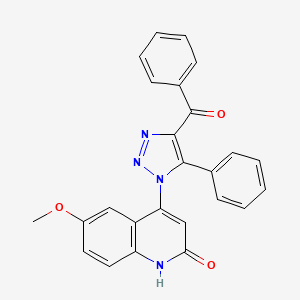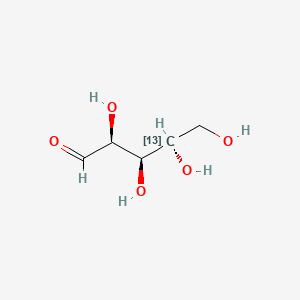
D-arabinose-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-arabinose-13C-2: is a stable isotope-labeled form of D-arabinose, a naturally occurring pentose sugar. The “13C-2” label indicates that the second carbon atom in the molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-arabinose-13C-2 typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to achieve high yields and purity of the labeled compound. The production methods are designed to be efficient and cost-effective to meet the demands of scientific research .
化学反応の分析
Types of Reactions: D-arabinose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-arabinonic acid, while reduction can produce D-arabitol .
科学的研究の応用
Chemistry: D-arabinose-13C-2 is used as a tracer in chemical research to study the metabolic pathways of carbohydrates. It helps in understanding the conversion processes and the role of specific enzymes in these pathways.
Biology: In biological research, this compound is used to investigate the metabolism of sugars in various organisms. It is particularly useful in studying the metabolic flux and the regulation of metabolic pathways .
Medicine: this compound has applications in medical research, especially in the study of cancer metabolism. It has been shown to induce cell cycle arrest and promote autophagy in breast cancer cells through the activation of the p38 MAPK signaling pathway .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of D-arabinose-13C-2 involves its incorporation into metabolic pathways as a labeled sugar. In cancer research, it has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The molecular targets and pathways involved include autophagy-related proteins and the p38 MAPK signaling cascade .
類似化合物との比較
D-arabinose-2,3-13C2: Another isotope-labeled form of D-arabinose with carbon-13 isotopes at the second and third positions.
D-xylose: A naturally occurring pentose sugar similar to D-arabinose, used in various biochemical studies.
L-arabinose: The L-isomer of arabinose, used in similar metabolic studies and industrial applications.
Uniqueness: D-arabinose-13C-2 is unique due to its specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it a valuable tool in research applications where detailed understanding of metabolic pathways is required .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1 |
InChIキー |
PYMYPHUHKUWMLA-CKGUFUASSA-N |
異性体SMILES |
C([13C@H]([C@H]([C@@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
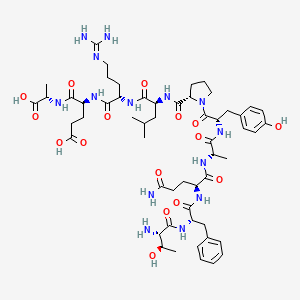
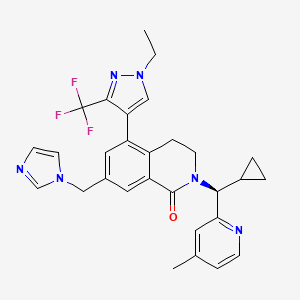
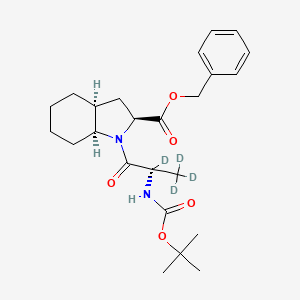

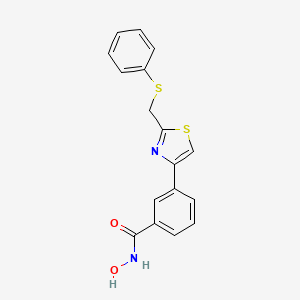
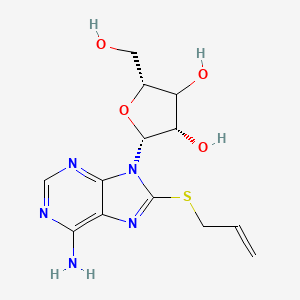
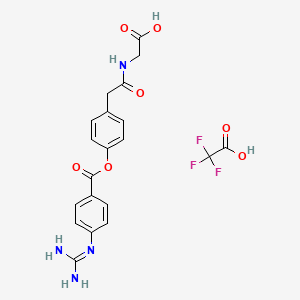
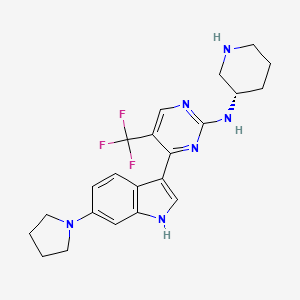
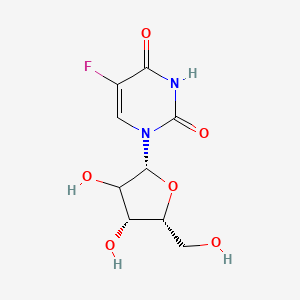
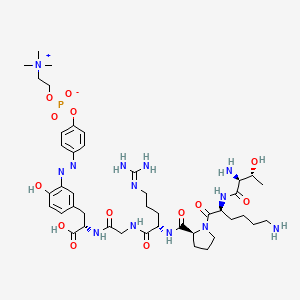
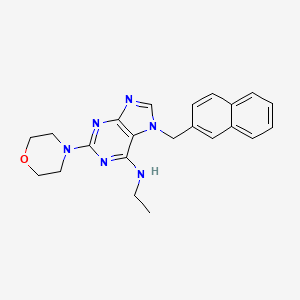
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
